molecular formula C12H10BrN3O2 B2943881 6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797184-15-6

6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2943881
CAS No.: 1797184-15-6
M. Wt: 308.135
InChI Key: GSYOWNFTCGLFOH-UHFFFAOYSA-N
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Description

6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that features a fused pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the reaction of 5-bromofuran-2-carboxylic acid with appropriate pyrido[4,3-d]pyrimidine precursors. One common method involves the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the furan ring.

Scientific Research Applications

6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to the presence of the bromofuran moiety, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable target for further research.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c13-11-2-1-10(18-11)12(17)16-4-3-9-8(6-16)5-14-7-15-9/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYOWNFTCGLFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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